molecular formula C16H19N3O4 B5239585 N-methyl-2-pyridin-2-yl-N-(pyridin-3-ylmethyl)ethanamine;oxalic acid

N-methyl-2-pyridin-2-yl-N-(pyridin-3-ylmethyl)ethanamine;oxalic acid

Cat. No.: B5239585
M. Wt: 317.34 g/mol
InChI Key: BVRKGVJWUOANOI-UHFFFAOYSA-N
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Description

N-methyl-2-pyridin-2-yl-N-(pyridin-3-ylmethyl)ethanamine; oxalic acid is a complex organic compound that features a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-pyridin-2-yl-N-(pyridin-3-ylmethyl)ethanamine typically involves the reaction of pyridine derivatives with methylating agents. One common method includes the use of N-methylpyridinium salts, which are reacted with appropriate nucleophiles under controlled conditions to yield the desired product. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through crystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-pyridin-2-yl-N-(pyridin-3-ylmethyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can be performed using halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: SOCl2 in the presence of a base like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce secondary amines.

Scientific Research Applications

N-methyl-2-pyridin-2-yl-N-(pyridin-3-ylmethyl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of N-methyl-2-pyridin-2-yl-N-(pyridin-3-ylmethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the function of the target molecule and modulating biological pathways. This interaction can lead to various physiological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-pyridin-2-yl-N-(pyridin-4-ylmethyl)ethanamine
  • N-methyl-2-pyridin-2-yl-N-(pyridin-2-ylmethyl)ethanamine
  • N-methyl-2-pyridin-2-yl-N-(pyridin-3-ylmethyl)ethanamine trihydrochloride

Uniqueness

N-methyl-2-pyridin-2-yl-N-(pyridin-3-ylmethyl)ethanamine stands out due to its specific substitution pattern on the pyridine rings, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-methyl-2-pyridin-2-yl-N-(pyridin-3-ylmethyl)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3.C2H2O4/c1-17(12-13-5-4-8-15-11-13)10-7-14-6-2-3-9-16-14;3-1(4)2(5)6/h2-6,8-9,11H,7,10,12H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRKGVJWUOANOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)CC2=CN=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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